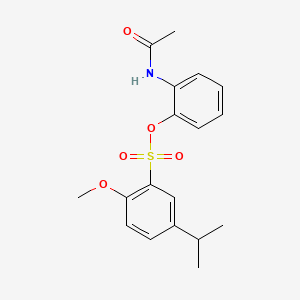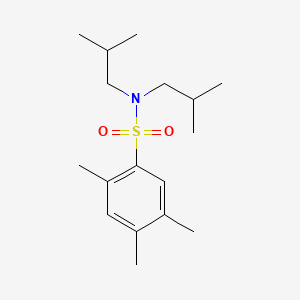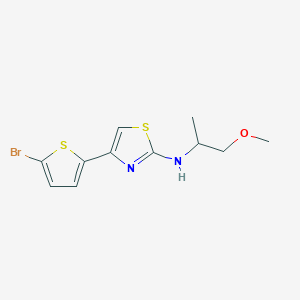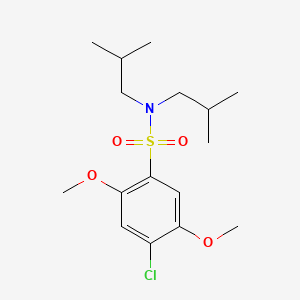
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, it has also drawn the attention of the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide is similar to that of other psychedelics. It binds to the 5-HT2A receptor and activates it, leading to a cascade of events that ultimately result in the hallucinogenic effects. The exact mechanism by which this occurs is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely unknown. However, it is known to be a potent hallucinogen that can induce profound alterations in perception, mood, and thought. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments include its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the mechanisms of action of psychedelics and the role of the 5-HT2A receptor in hallucinogenesis. However, its recreational use and potential for abuse are significant limitations that must be taken into account.
Direcciones Futuras
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more selective and potent agonists of the 5-HT2A receptor for use in research. Another area of interest is the investigation of the long-term effects of this compound use on the brain and behavior. Additionally, more research is needed to fully understand the mechanisms of action of this compound and other psychedelics.
Métodos De Síntesis
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide involves a series of chemical reactions. The starting material is 2,5-dimethoxyphenethylamine, which is reacted with 4-chlorobenzenesulfonyl chloride to form this compound. The final step involves the addition of a nitro group to the benzene ring, which is achieved using nitrous acid. The resulting compound is this compound.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide has been used in various scientific research studies. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs like LSD and psilocybin. This makes it a useful tool for studying the mechanisms of action of these drugs and the role of the 5-HT2A receptor in hallucinogenesis.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWMGAJUTHHFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)






![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)


![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)


